molecular formula C16H26N4O2 B11816275 tert-butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B11816275
M. Wt: 306.40 g/mol
InChI Key: VQHDYHSBZRCKFO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core, a piperidin-4-yl group, and a tert-butyl ester functional group. The combination of these structural elements imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the piperidin-4-yl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the core structure.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidin-4-yl group or the pyrazolo[4,3-c]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents and bases for nucleophilic substitution; electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, and its derivatives could be developed into pharmaceutical agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: A similar compound with a piperazine instead of a pyrazolo[4,3-c]pyridine core.

    tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another related compound with a different aromatic substitution.

Uniqueness

tert-Butyl 3-(piperidin-4-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is unique due to its specific combination of structural elements. The presence of the pyrazolo[4,3-c]pyridine core, along with the piperidin-4-yl group and tert-butyl ester, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

tert-butyl 3-piperidin-4-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-9-6-13-12(10-20)14(19-18-13)11-4-7-17-8-5-11/h11,17H,4-10H2,1-3H3,(H,18,19)

InChI Key

VQHDYHSBZRCKFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C3CCNCC3

Origin of Product

United States

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